2-[4-amino-5-(3,4-dimethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-chloro-2-meth oxy-5-methylphenyl)acetamide
Description
This compound is a 1,2,4-triazole-based acetamide derivative characterized by:
- Triazole core: Substituted at position 4 with an amino group and at position 5 with a 3,4-dimethoxyphenyl group.
- Thioether linkage: Connects the triazole to an acetamide backbone.
- N-substituent: A 4-chloro-2-methoxy-5-methylphenyl group, which introduces halogenated and alkoxy functionalities.
Properties
Molecular Formula |
C20H22ClN5O4S |
|---|---|
Molecular Weight |
463.9 g/mol |
IUPAC Name |
2-[[4-amino-5-(3,4-dimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide |
InChI |
InChI=1S/C20H22ClN5O4S/c1-11-7-14(16(29-3)9-13(11)21)23-18(27)10-31-20-25-24-19(26(20)22)12-5-6-15(28-2)17(8-12)30-4/h5-9H,10,22H2,1-4H3,(H,23,27) |
InChI Key |
MVYDUAKTUIGIQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)OC)NC(=O)CSC2=NN=C(N2N)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-amino-5-(3,4-dimethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the triazole ring through a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound. The phenyl groups are then introduced via electrophilic aromatic substitution reactions. The final step involves the formation of the acetamide moiety through an amide coupling reaction, often using reagents like carbodiimides or acid chlorides .
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[4-amino-5-(3,4-dimethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, potentially converting the nitro groups to amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
2-[4-amino-5-(3,4-dimethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[4-amino-5-(3,4-dimethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide involves its interaction with specific molecular targets. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Analogs
Key Observations :
- Allyl and pyridinyl groups (as in ) may alter steric bulk and hydrogen-bonding capacity.
- N-Substituents :
Pharmacological Activity Trends
While direct activity data for the target compound are unavailable, insights can be drawn from analogs:
- Anti-exudative Activity : Derivatives with furan-2-yl or 4-chlorophenyl groups on the triazole (e.g., ) showed dose-dependent anti-exudative effects comparable to diclofenac.
- Anti-inflammatory Potential: Compounds with 4-chlorophenyl or pyridinyl substituents (e.g., ) demonstrated efficacy in inflammation models, likely via cyclooxygenase inhibition .
- Synthesis-Driven Bioactivity : The target’s 3,4-dimethoxyphenyl group may enhance metabolic stability compared to halogenated analogs, though empirical validation is needed.
Biological Activity
The compound 2-[4-amino-5-(3,4-dimethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide represents a novel addition to the class of 1,2,4-triazole derivatives , which are known for their diverse biological activities. This article discusses its synthesis, biological activities, structure-activity relationships (SAR), and potential therapeutic applications based on recent studies.
Synthesis
The synthesis of this compound typically involves the reaction of 3,4-dimethoxybenzaldehyde with appropriate thiol and amine precursors under controlled conditions. The resulting product is characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure.
Antiviral and Anticancer Properties
Research indicates that triazole derivatives exhibit significant antiviral and anticancer activities. For instance, compounds containing the 1,2,4-triazole moiety have been shown to inhibit various cancer cell lines and viral replication. In particular:
- Antiviral Activity : Studies have demonstrated that triazole derivatives can effectively inhibit the replication of viruses by targeting specific viral enzymes. For example, certain triazoles have shown efficacy against NNRTI-resistant HIV mutants with EC50 values as low as 24 nM .
- Anticancer Activity : The compound has been evaluated against several cancer cell lines. One study reported that similar triazole derivatives exhibited IC50 values ranging from 6.2 μM to 43.4 μM against colon carcinoma and breast cancer cell lines .
Enzyme Inhibition
The compound's biological activity is also linked to its ability to inhibit specific enzymes involved in disease pathways:
- COX Inhibition : The compound's structural analogs have shown promising results as cyclooxygenase (COX) inhibitors with IC50 values indicating effective suppression of COX-1 and COX-2 activities. For example, derivatives tested showed IC50 values ranging from 19.45 μM to 42.1 μM against COX enzymes .
The biological activity of this compound may be attributed to its interaction with various molecular targets:
- Binding Affinity : Molecular docking studies reveal that the compound can bind effectively to human prostaglandin reductase (PTGR2), suggesting a plausible mechanism for its inhibitory action on inflammatory pathways .
- Structure-Activity Relationships (SAR) : The presence of electron-donating groups in the structure enhances its biological activity. Variations in substituents on the triazole ring significantly influence potency against cancer cells and enzyme inhibition .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Study on Cancer Cell Lines : A recent investigation into the anticancer properties of triazole derivatives found that modifications in the side chains could lead to improved selectivity and potency against specific cancer types .
- Antiviral Efficacy : In vitro studies demonstrated that certain triazole compounds could effectively inhibit viral replication in cell cultures, showcasing their potential as antiviral agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
